molecular formula C20H16ClN7OS B4935062 3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Katalognummer: B4935062
Molekulargewicht: 437.9 g/mol
InChI-Schlüssel: PBPUNFAFFUCLJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one family, characterized by a fused tricyclic core with a pyrazole, pyridine, and pyrimidine moiety. Key structural features include:

  • Ethyl group at position 2, contributing to steric bulk and modulating solubility compared to smaller alkyl groups (e.g., methyl) .

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN7OS/c1-3-14-16(11-4-6-12(21)7-5-11)17-22-10-13-15(28(17)26-14)8-9-27(18(13)29)19-23-20(30-2)25-24-19/h4-10H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPUNFAFFUCLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=NC(=NN5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that integrates a pyrazolo-pyrimidine core with various functional groups, including a chlorophenyl moiety and a methylthio-substituted triazole.

  • Molecular Formula : C20H16ClN7OS
  • Molecular Weight : 437.9 g/mol
  • CAS Number : Not specified in the available literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The structural uniqueness is attributed to the combination of the pyrazolo[1,5-a]pyrimidine core and the functional groups that may enhance its biological activity compared to structurally similar compounds.

Biological Activities

Research indicates that compounds similar to 3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibit significant biological activities. These include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
  • Antitumor Properties : Some derivatives have been noted for their potential in inhibiting tumor growth.
  • Epigenetic Modulation : Variations in substituents have been linked to effects on epigenetic mechanisms.

Interaction Studies

The compound may interact with several biological targets, enhancing its pharmacological profile. The following table summarizes some related compounds and their notable activities:

Compound NameStructural FeaturesNotable Activities
3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-oneSimilar core without methylthioAntimicrobial
5-(methylthio)-pyrazolo[1,5-a]pyrimidin derivativesVariations in substituentsAntitumor
7-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidinDifferent alkyl substituentEpigenetic modulation

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) logP Key Modifications Biological Activity Reference
Target Compound 3-(4-ClPh), 2-Et, 7-(5-MeS-1,2,4-triazol-3-yl) ~445 (estimated) ~2.5 (estimated) Ethyl group enhances lipophilicity; methylthio-triazole adds sulfur-based interactions Not reported
3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 3-(4-ClPh), 2-Me, 7-(1,2,4-triazol-3-yl) 377.79 1.36 Methyl substituent reduces logP; lacks methylthio group No antimicrobial activity reported
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (General Class) Variable aryl/alkyl groups 350–420 1.0–3.5 Core structure variations (e.g., halogenation, triazole vs. hydroxylamine substituents) Inactive against Gram-positive/-negative bacteria and fungi
3-(4-ClPh)-2-Me-5-[(4-MePhS)Me]pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-ClPh), 2-Me, 5-[(4-MePhS)Me] 441.92 (calculated) ~3.0 Sulfur-containing substituent at position 5 increases logP Antiproliferative activity (weak)
2-Phenyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 2-Ph, 5-(4-MeOPh) 345.34 ~2.8 Methoxy group enhances polarity; lacks fused pyridine ring No significant bioactivity reported

Key Findings:

Substituent Effects on logP :

  • The ethyl group in the target compound increases logP compared to methyl analogs (e.g., 1.36 vs. ~2.5) .
  • Methylthio-triazole contributes higher hydrophobicity than unsubstituted triazole (e.g., 1.36 vs. ~2.5) .

Ethyl and methylthio groups may improve pharmacokinetic properties (e.g., membrane permeability) but require functional assays for validation .

Synthetic Accessibility: Ultrasonic irradiation in aqueous-alcohol media optimizes pyrazolo-pyrimidinone synthesis (yield: 70–85%) . Triazole incorporation requires selective heterocyclization, as seen in analogs using DMF or FeCl3 catalysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.